molecular formula C18H17NO2 B14040028 1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile

1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile

Cat. No.: B14040028
M. Wt: 279.3 g/mol
InChI Key: ICLYVLHSPWLZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring attached to a benzyloxy and methoxy substituted phenyl group, with a nitrile group at the cyclopropane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of a substituted phenylacetonitrile with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzyloxy)phenyl)cyclopropane-1-carbonitrile: Similar structure but lacks the methoxy group.

    1-(4-(Methoxy)phenyl)cyclopropane-1-carbonitrile: Similar structure but lacks the benzyloxy group.

    Cyclopropanecarbonitrile: Basic structure without any phenyl or substituted groups.

Uniqueness

1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C18H17NO2/c1-20-17-11-15(18(13-19)9-10-18)7-8-16(17)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3

InChI Key

ICLYVLHSPWLZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)C#N)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.